molecular formula C10H13NO2 B3019095 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol CAS No. 1935184-31-8

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol

Cat. No. B3019095
M. Wt: 179.219
InChI Key: VGSOENFWBJFWGI-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol is a chemical compound that belongs to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring with nitrogen and oxygen atoms. This compound is of interest due to its potential pharmacological properties and its use as an intermediate in the synthesis of various analogs with potential therapeutic applications.

Synthesis Analysis

The synthesis of related benzazepine derivatives has been explored through various routes. One approach involves the reductive amination of benzyl alkyl ketone with alpha-(aminomethyl)benzyl alcohol, while another utilizes the addition of a Grignard reagent to the oxazolidine derived from substituted phenylacetaldehyde . Another method includes the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by several steps to yield tetrahydro-[1H]-2-benzazepin-4-ones . Additionally, a novel one-pot three-component condensation reaction has been developed for the synthesis of related benzodiazepine derivatives .

Molecular Structure Analysis

The molecular structure of benzazepine derivatives has been elucidated using techniques such as NMR analysis and X-ray diffraction. For instance, the stereochemistry of novel 2-alkenyl-tetrahydro-1,4-epoxy-1-benzazepines was determined by exhaustive NMR analysis and X-ray diffraction, revealing a preference for the exo-cycloadducts . Similarly, the structures of certain tetrahydro-[1H]-2-benzazepin-4-ones were confirmed by X-ray diffraction .

Chemical Reactions Analysis

Benzazepine derivatives undergo various chemical reactions, including intramolecular 1,3-dipolar cycloaddition, which is stereoselective, and reductive cleavage . The reactivity of benzoxazepin derivatives in acidic or basic media has also been described, indicating the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. For example, the presence of substituents on the benzazepine ring can affect the compound's reactivity and its interaction with biological targets. The lipophilicity, steric factors, and electronic properties of the substituents can play a significant role in the pharmacological activity of these compounds .

Future Directions

The future directions for research on “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” could include further exploration of its synthesis, chemical properties, and potential biological activities. Given the biological activities of related benzoxazepine derivatives , it could be interesting to investigate whether “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” has similar properties.

properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-7-9-8-3-1-2-4-10(8)13-6-5-11-9/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSOENFWBJFWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol

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